N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14676167 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Study of Derivatives
Synthetic Applications : The compound is utilized in the synthesis of diverse N, N′-disubstituted derivatives of pyromellitic diimide. These derivatives have been studied for their thermogravimetric, UV spectroscopic, cyclic voltammetric properties, and quantum chemical calculations within the framework of density functional theory, revealing significant electronic properties useful for materials science applications (Komissarova et al., 2020).
Material Properties : Research into compounds related to N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has led to the discovery of new materials with promising thermal and electronic properties. Studies on polyamides and polyimides derived from similar structures have shown these polymers to possess excellent thermal stability and mechanical properties, making them candidates for advanced material applications (Spiliopoulos et al., 1998).
Advanced Applications
Biological Interactions : Research on biarylpyrimidines, which share a core structure with the specified compound, has identified them as selective ligands for higher-order nucleic acid structures. This discovery opens new avenues for the development of targeted therapeutic agents and diagnostic tools, highlighting the compound's potential in biomedicine (Wheelhouse et al., 2006).
Pharmaceutical Applications : Studies on derivatives of tetrahydropyrimidines, closely related to the specified compound, have explored their antimicrobial activities. These findings suggest the potential for developing new antimicrobial agents based on the structural framework of this compound (Akbari et al., 2008).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-12-5-10-17(13(2)11-12)23-20(26)18-14(3)25(4)21(27)24-19(18)15-6-8-16(22)9-7-15/h5-11,19H,1-4H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJSCSGXCOQETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(C(=S)NC2C3=CC=C(C=C3)F)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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